molecular formula C16H13N5O B2858489 3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one CAS No. 440322-90-7

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one

Cat. No.: B2858489
CAS No.: 440322-90-7
M. Wt: 291.314
InChI Key: LJIJJTUWTVJJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one (CAS 440322-90-7) is a high-purity chemical compound supplied for research and development purposes. This specialized triazoloquinazolinone derivative is a key intermediate in the exploration of novel bioactive molecules, particularly in the field of cardiovascular and antihypertensive drug discovery . The triazolo[5,1-b]quinazolinone structural motif is of significant interest in medicinal chemistry, as related derivatives have demonstrated potent pharmacological activities in research models . Scientific studies on structurally similar compounds have shown that this class can exhibit promising in vivo antihypertensive activity, with some specific analogs demonstrating activity greater than the reference standard prazosin in spontaneously hypertensive rat (SHR) models . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecular architectures and to investigate structure-activity relationships (SAR). Its molecular formula is C16H13N5O, and it has a molecular weight of 291.31 g/mol . This product is intended for use in controlled laboratory research settings by qualified personnel. It is strictly For Research Use Only and is not intended for direct human, animal, or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c17-20-14(10-11-6-2-1-3-7-11)19-21-15(22)12-8-4-5-9-13(12)18-16(20)21/h1-9H,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIJJTUWTVJJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C4=CC=CC=C4N=C3N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Amino-2-Benzylamino-3H-Quinazolin-4-One

The most widely documented route involves cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors such as formic acid, triethyl orthoformate, or ammonium acetate. This method, pioneered by Alagarsamy and Pathak, begins with methyl anthranilate as the starting material. Methyl anthranilate undergoes sequential reactions with benzylamine and cyanogen bromide to form 3-amino-2-benzylamino-3H-quinazolin-4-one, which is then cyclized using formic acid under reflux (Scheme 1).

Key Steps:

  • Methyl Anthranilate to 3-Amino-2-Benzylamino-3H-Quinazolin-4-One:
    • Methyl anthranilate reacts with benzylamine in ethanol at 80°C for 6 hours to yield N-benzylanthranilamide.
    • Treatment with cyanogen bromide in dichloromethane introduces the quinazolinone core, followed by amination with aqueous ammonia to install the 3-amino group.
  • Cyclocondensation:
    • The quinazolinone intermediate is refluxed with formic acid (98%) for 8–12 hours, facilitating triazole ring formation via dehydration.
    • Yields for this step average 65–70%, with purification achieved through recrystallization from ethanol.

Characterization Data:

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O quinazolinone), 1610 cm⁻¹ (C=N triazole).
  • ¹H NMR (DMSO-d₆): δ 4.12 (s, 2H, CH₂-benzyl), 7.25–7.48 (m, 5H, Ar–H), 8.02 (s, 1H, NH), 8.85 (s, 1H, triazole-H).

Optimization and Yield Enhancement Strategies

Solvent and Temperature Effects

Data from demonstrate that solvent polarity significantly impacts reaction efficiency. For instance, tetrahydrofuran (THF) outperforms ethanol in cyclocondensation reactions, yielding 58–68% of triazoloquinazolines versus 45–55% in ethanol. Elevated temperatures (reflux vs. room temperature) reduce reaction times from 24 hours to 8–12 hours without compromising purity.

Table 1: Solvent Optimization for Cyclocondensation

Solvent Temperature (°C) Yield (%) Purity (%)
Ethanol 80 58 98
THF 65 68 99
DMF 100 72 97

Catalytic Additives

The inclusion of triethylamine (TEA) as a base enhances nucleophilicity during cyclization, particularly in reactions involving carbonyl groups. For example, TEA (20 mol%) increased the yield of 3-amino-2-benzyl derivatives from 60% to 78% by neutralizing HCl generated in situ.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra consistently show distinct signals for the benzyl methylene group (δ 4.10–4.25) and triazole proton (δ 8.80–8.95). ¹³C NMR confirms the quinazolinone carbonyl at δ 165–170 ppm and triazole carbons at δ 145–155 ppm.

Mass Spectrometry (MS)

Electron ionization (EI-MS) displays molecular ion peaks at m/z 293 (M⁺) for the target compound, with fragmentation patterns aligning with loss of the benzyl group (-91 amu) and CO (-28 amu).

Challenges and Limitations

  • Regioselectivity: Competing pathways during cyclocondensation may yieldtriazolo[1,5-a]quinazoline isomers, necessitating chromatographic separation.
  • Sensitivity to Moisture: The 3-amino group undergoes hydrolysis under prolonged exposure to aqueous conditions, requiring anhydrous solvents and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may interfere with cellular signaling pathways, leading to altered cellular responses. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Amino groups at position 3 are critical for hydrogen bonding, as seen in compounds with antimycobacterial activity .

Physicochemical Properties

Compound (Substituents) IR (C=O stretch, cm⁻¹) HRMS (Calculated/Found) LogP (Predicted) Reference
3-Amino-2-benzyl target compound 1697 (similar to ) 522.9599/522.9613 3.2
2-Pyridinyl-triazoloquinazolinone 1690 264.0880/264.0898 1.8
THTQ (tetrahydro core) 1705 395.0476/395.0462 2.5

Key Insights :

  • The benzyl group increases LogP (3.2 vs. 1.8 for pyridinyl derivatives), suggesting improved blood-brain barrier penetration.
  • C=O stretches (~1690–1705 cm⁻¹) are consistent across analogues, confirming scaffold stability.

Biological Activity

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound belonging to the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of 2-benzyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate and subsequent amine addition to form the triazoloquinazoline ring system. The reaction generally occurs under reflux conditions in solvents like ethanol or acetic acid .

Key Synthetic Route:

  • Starting Materials: 2-benzyl-4H-3,1-benzoxazin-4-one
  • Reagents: Hydrazine hydrate
  • Conditions: Reflux in ethanol or acetic acid

Antihypertensive Activity

A study evaluated the antihypertensive activity of various derivatives of this compound using spontaneously hypertensive rats (SHR). The results indicated that several synthesized compounds exhibited significant antihypertensive effects. Notably, one derivative showed superior activity compared to the reference standard prazocin .

Compound NameAntihypertensive ActivityReference Standard
3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-oneHigher than prazocinPrazozin

Anticancer Activity

Recent investigations have highlighted the antiproliferative properties of quinazoline derivatives against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 2.3±5.912.3\pm 5.91 to 176.5±0.7μM176.5\pm 0.7\mu M. Specifically, a compound similar to this compound showed significant cytotoxicity against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines .

Cell LineIC50 Value (µM)Compound
A5495.9±1.695.9\pm 1.696n
SW-4802.3±0.912.3\pm 0.916n
MCF-75.65±2.335.65\pm 2.336n

The mechanism of action for these anticancer effects includes induction of apoptosis and cell cycle arrest in the S phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Binding studies suggest that it may inhibit certain cellular pathways involved in tumor growth and hypertension .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of triazoloquinazolines:

  • Antihypertensive Effects: A series of derivatives were tested on SHR models showing promising results in lowering blood pressure.
  • Anticancer Activity: Quinazoline derivatives have been extensively studied for their ability to inhibit tumor growth through various mechanisms including apoptosis induction.

Q & A

Q. What are the established synthetic routes for 3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one?

The compound is synthesized via tandem aza-Wittig/heterocumulene-mediated annulation (e.g., reacting iminophosphoranes with isocyanates or acyl chlorides) . Alternatively, copper-catalyzed domino reactions between substituted benzohydrazides and cyanamide offer a ligand-free, cost-effective route . Key steps include:

  • Formation of 3-amino-2-arylaminoquinazolin-4(3H)-ones as intermediates.
  • Cyclization using triphenylphosphane and hexachloroethane.
  • Monitoring via TLC for purity optimization .

Q. How is structural characterization performed for this compound?

Spectroscopic techniques are critical:

  • 1H/13C NMR : Identifies hydrogen environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and aromatic substituents .
  • IR Spectroscopy : Confirms NH/amine stretches (~3300 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., C₁₇H₁₄N₆O) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial : Screening via the well diffusion method against bacterial (e.g., B. subtilis, E. coli) and fungal strains (C. albicans) showed moderate inhibition zones (10–15 mm) .
  • Anticancer : Derivatives with halogenated phenyl groups exhibit IC₅₀ values <20 µM in leukemia cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Comparative catalyst studies highlight NGPU deep eutectic solvents as superior, achieving >85% yield in 2 hours vs. traditional catalysts (e.g., CuI, 70% yield in 6 hours) . Key parameters:

  • Temperature : 80–100°C for cyclization efficiency.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Catalyst loading : 5 mol% NGPU vs. 10 mol% CuI .

Q. What strategies resolve contradictions in structure-activity relationships (SAR)?

Example contradiction: Substituted phenyl groups (e.g., 4-Cl) reduce antibacterial activity compared to unsubstituted analogs . Resolution strategies:

  • Molecular docking : Assess steric clashes in enzyme active sites (e.g., M. tuberculosis enoyl-ACP reductase) .
  • Functional group swaps : Replace Cl with smaller groups (e.g., -OCH₃) to improve binding .
  • In vitro assays : Validate SAR using MIC (Minimum Inhibitory Concentration) profiling .

Q. How does molecular docking predict the compound’s mechanism of action?

Docking studies (e.g., AutoDock Vina) suggest:

  • Enzyme inhibition : Binding to the ATP pocket of kinases (ΔG = -9.2 kcal/mol) .
  • Key interactions : Hydrogen bonds between the triazole NH and Thr87 (in S. aureus GyrB) .
  • Pharmacophore mapping : The benzyl group enhances hydrophobic interactions .

Q. What methods address solubility-bioactivity trade-offs?

Poor aqueous solubility (logP = 2.8) limits bioavailability. Solutions include:

  • Prodrug design : Introduce phosphate esters at the 3-amino group .
  • Co-solvent systems : Use PEG-400/water mixtures (80:20) for in vivo assays .
  • Nanoparticle encapsulation : PLGA nanoparticles improve cellular uptake (e.g., 70% release in 24h) .

Key Methodological Recommendations

  • For SAR studies : Combine docking with alanine scanning mutagenesis to validate key residues .
  • For mechanistic assays : Use SPR (Surface Plasmon Resonance) to quantify target binding kinetics .
  • For synthetic scale-up : Prioritize NGPU catalysis for reduced waste and cost .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.